tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C15H20ClN3O3 and a molecular weight of 325.79 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a chlorinated pyridine ring with a dimethylamino acrylate substituent. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate intermediate. This intermediate is then reacted with 3-(dimethylamino)acryloyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino acrylate moiety.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups and reactivity patterns.
Wirkmechanismus
The mechanism of action of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar carbamate group but differs in the heterocyclic structure, leading to different reactivity and applications.
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: This compound features a boronate ester group, which imparts different chemical properties and uses.
Eigenschaften
Molekularformel |
C15H20ClN3O3 |
---|---|
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
tert-butyl N-[5-chloro-3-[3-(dimethylamino)prop-2-enoyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)18-13-11(8-10(16)9-17-13)12(20)6-7-19(4)5/h6-9H,1-5H3,(H,17,18,21) |
InChI-Schlüssel |
YYTWHDHOCPURCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.